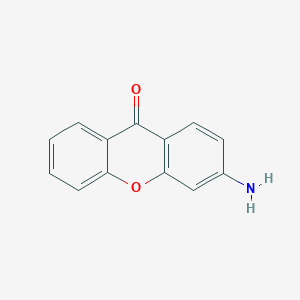

3-Amino-9H-xanthen-9-one

Description

Contextualization within the Xanthone (B1684191) Chemical Class

3-Amino-9H-xanthen-9-one is a derivative of xanthone, a class of organic compounds with a distinctive tricyclic structure. This core structure, known as dibenzo-γ-pyrone, is found in numerous natural products and synthetic analogues that have garnered significant interest in scientific research. mdpi.comup.pt Xanthones are metabolites found in various plants, fungi, and lichens. innovareacademics.inresearchgate.net

Fundamental Structural Characteristics of 9H-Xanthen-9-one

The foundational structure of 9H-xanthen-9-one, also referred to as xanthone, consists of a dibenzo-γ-pyrone scaffold. researchgate.net This is a tricyclic system where two benzene (B151609) rings (A and B) are fused to a central pyran ring containing a ketone group. researchgate.net The chemical formula for this parent compound is C₁₃H₈O₂. researchgate.net The planarity of this aromatic system and the presence of the carbonyl group are key features that influence its chemical reactivity and physical properties. nih.gov

The numbering of the carbon atoms in the xanthone nucleus is crucial for identifying the positions of various substituents. This standardized nomenclature allows for precise communication about the structure of its numerous derivatives. The presence of different functional groups at specific positions on the xanthone core can dramatically alter the molecule's biological and chemical characteristics. mdpi.comnih.gov

Significance of Amino Substitution in Xanthone Derivatives

The introduction of an amino (-NH₂) group onto the xanthone scaffold, creating amino-substituted xanthones, is a significant area of chemical and pharmacological research. The position and nature of the amino substitution can profoundly influence the molecule's properties. nih.gov For instance, the presence of amino groups can enhance the biological activities of xanthone derivatives. smolecule.com

Amino groups are known to be important for various biological interactions. In the context of xanthones, they can modulate properties such as:

Anticancer Activity: Certain amino-substituted xanthones have shown potential in inhibiting the growth of cancer cell lines. nih.gov

Antimicrobial Properties: The addition of amino groups can lead to derivatives with activity against various microbes. nih.govacs.org

Enzyme Inhibition: Amino-substituted xanthones have been investigated as inhibitors of various enzymes. smolecule.com

Fluorescence: The amino group can act as a powerful auxochrome, significantly impacting the molecule's fluorescence properties and making them useful as fluorescent probes in biological imaging.

The synthesis of amino-substituted xanthones can be achieved through various methods, often involving the reduction of a corresponding nitro-xanthone or through nucleophilic substitution reactions. nih.govnih.gov

Rationale for Academic Investigation of this compound

The specific compound, this compound, is a subject of academic interest due to the unique combination of the xanthone core and the amino group at the 3-position. This particular substitution pattern is expected to confer specific chemical and biological properties that warrant detailed investigation.

Research into this compound is driven by several key factors:

Synthetic Intermediate: It serves as a valuable building block in organic synthesis for creating more complex and potentially more potent xanthone derivatives. Its amino group provides a reactive site for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. innovareacademics.innih.gov

Biological Screening: Given the broad spectrum of biological activities reported for other amino-xanthones, this compound is a logical candidate for screening against various biological targets. nih.govmdpi.com These investigations aim to uncover potential therapeutic applications.

Physicochemical Studies: The compound's structure provides a model for studying the effects of a single amino substituent on the electronic and photophysical properties of the xanthone system. This fundamental research contributes to a deeper understanding of the structure-property relationships within this chemical class.

The systematic investigation of this compound and its derivatives contributes to the broader field of medicinal chemistry and materials science, with the potential to yield novel compounds with valuable applications.

Structure

3D Structure

Properties

IUPAC Name |

3-aminoxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZNAWRORNRNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565426 | |

| Record name | 3-Amino-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27231-26-1 | |

| Record name | 3-Amino-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Historical and Contemporary Approaches to Xanthone (B1684191) Core Synthesis

The dibenzo-γ-pyrone framework of xanthones has been assembled through various synthetic routes over the years, ranging from classical condensation reactions to modern catalytic processes. up.pt

Established Cyclization and Condensation Reactions for 9H-Xanthen-9-one

Historically, the synthesis of the 9H-xanthen-9-one core has relied on several key reactions. One of the earliest methods involves the condensation of a phenol (B47542) with a salicylic (B10762653) acid derivative in the presence of a dehydrating agent like acetic anhydride (B1165640). up.pt Another prominent method is the Grover, Shah, and Shah (GSS) reaction, where a salicylic acid derivative and a suitable phenol are heated with zinc chloride in phosphoryl chloride. up.pt This reaction proceeds through a benzophenone (B1666685) intermediate. up.pt

Furthermore, acid-catalyzed cyclization of 2,2'-dihydroxybenzophenones and electrophilic cycloacylation of 2-aryloxybenzoic acids are widely used strategies. up.pt The use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has proven effective for the intramolecular oxidative coupling of phenols and benzoic acid derivatives, often providing good yields. nih.govjst.go.jp Solvent-free condensation of xylenols with aldehydes, catalyzed by p-toluenesulfonic acid (pTSA), has also been developed as an efficient one-pot synthesis for certain 9H-xanthene derivatives. academie-sciences.fr

A variety of cyclization and condensation reactions have been established for the synthesis of the 9H-xanthen-9-one core. Below is an interactive table summarizing some of these established methods.

| Reaction Type | Reagents | Key Features | Reference |

| Condensation | Phenol, o-hydroxybenzoic acid, acetic anhydride | One of the earliest methods. | up.pt |

| Grover, Shah, and Shah (GSS) Reaction | Salicylic acid derivative, phenol, ZnCl2, POCl3 | Proceeds via a benzophenone intermediate. | up.pt |

| Cyclodehydration | 2,2'-dihydroxybenzophenones | Intramolecular cyclization. | up.pt |

| Electrophilic Cycloacylation | 2-aryloxybenzoic acids | Forms the heterocyclic ring. | up.pt |

| Eaton's Reagent-Mediated Cyclization | Phenol derivative, benzoic acid derivative, P2O5/CH3SO3H | Good yields for intramolecular oxidative coupling. | nih.govjst.go.jp |

| pTSA-Catalyzed Condensation | Xylenol, aldehyde, p-toluenesulfonic acid | Solvent-free, one-pot synthesis for specific derivatives. | academie-sciences.fr |

Recent Advances in Xanthone Synthetic Protocols (e.g., Carbonylative Suzuki Coupling)

In recent years, synthetic chemists have focused on developing more efficient and environmentally benign methods for xanthone synthesis. researchgate.net A significant advancement is the one-pot synthesis of the xanthone scaffold via a carbonylative Suzuki coupling reaction. osti.govresearchgate.net This palladium-catalyzed approach involves the coupling of an iodophenol with a (2-methoxyphenyl)boronic acid under a carbon monoxide atmosphere, which can be generated from a surrogate. osti.govresearchgate.net This method offers high yields and avoids the harsh conditions and multi-step procedures often associated with traditional methods. osti.govresearchgate.net

Other modern approaches include the use of microwave heating to accelerate reaction times and improve yields. researchgate.net The transition from stoichiometric reagents to catalytic processes represents a major step forward in the synthesis of xanthones, aligning with the principles of green chemistry. researchgate.net

Below is an interactive table summarizing recent advances in xanthone synthetic protocols.

| Method | Catalyst/Reagents | Advantages | Reference |

| Carbonylative Suzuki Coupling | Palladium catalyst, iodophenol, (2-methoxyphenyl)boronic acid, CO surrogate | One-pot synthesis, high yields, milder conditions. | osti.govresearchgate.netauthenticus.pt |

| Microwave-Assisted Synthesis | Various | Reduced reaction times, improved yields. | researchgate.net |

Targeted Synthesis of 3-Amino-9H-xanthen-9-one

The synthesis of this compound requires a multi-step approach, often involving the initial construction of a substituted xanthone core followed by the strategic introduction of the amino group. nih.govresearchgate.net

Multi-Step Synthetic Sequences and Intermediate Formation

A common strategy for synthesizing amino-substituted xanthones begins with the synthesis of a nitro-substituted xanthone precursor. nih.gov For instance, 2-(2-nitrophenoxy)benzoic acid can be cyclized in the presence of sulfuric acid to yield a nitro-9H-xanthen-9-one. nih.gov This nitro intermediate is then reduced to the corresponding amino-9H-xanthen-9-one. nih.gov The reduction is typically achieved using reagents like stannous chloride in concentrated hydrochloric acid. nih.gov

Another approach involves the synthesis of a halogenated xanthone intermediate. For example, 2-hydroxyxanthone (B158754) can be brominated to introduce bromine atoms at specific positions. nsf.gov These halogenated xanthones can then serve as precursors for the introduction of the amino group.

A general synthetic pathway to an amino-9H-xanthen-9-one is outlined below.

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1 | 2-Chloro-4-nitrobenzoic acid | - | 2-(2-Nitrophenoxy)benzoic acid | nih.govrsc.org |

| 2 | 2-(2-Nitrophenoxy)benzoic acid | H2SO4 | Nitro-9H-xanthen-9-one | nih.gov |

| 3 | Nitro-9H-xanthen-9-one | SnCl2, HCl | Amino-9H-xanthen-9-one | nih.gov |

Regioselective Introduction of the Amino Group

The regioselective introduction of the amino group onto the xanthone scaffold is a critical step in the synthesis of this compound. One method involves the nitration of the xanthone core, followed by reduction. The position of nitration is directed by the existing substituents on the xanthone ring.

Alternatively, modern cross-coupling reactions offer a powerful tool for regioselective amination. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of a carbon-nitrogen bond between a halogenated xanthone and an amine. This has been successfully employed in the synthesis of aminoxanthones. nsf.gov For example, a 1,3-dibromo-2,8-dimethoxyxanthone can undergo a regioselective Buchwald-Hartwig amination to install an anilino group at the C1 position. nsf.gov

A base-promoted, one-pot tandem reaction of 3-(1-alkynyl)chromones with various acetonitriles under microwave irradiation has also been developed to produce functionalized amino-substituted xanthones. researchgate.net

Derivatization and Functionalization Strategies for this compound

The amino group of this compound serves as a versatile handle for further derivatization and functionalization, enabling the synthesis of a diverse range of compounds. The primary amino group can undergo a variety of chemical transformations.

One common derivatization is the formation of sulfonamides. The amino group can react with substituted benzenesulfonyl chlorides in the presence of a base like triethylamine (B128534) to yield N-(9-oxo-9H-xanthen-3-yl)benzenesulfonamides. nih.gov

The amino group can also be acylated to form amides. Additionally, the amino group can be a key component in the synthesis of more complex heterocyclic systems fused to the xanthone core.

The reactivity of the xanthone core itself allows for further functionalization. For example, the benzylic position (C9) of the related 9H-xanthene can be functionalized, and the electron-rich aromatic system facilitates electrophilic substitution reactions. The ketone group at the 9-position can also be a site for chemical modification. orgsyn.org

Below is a table summarizing derivatization strategies for this compound.

| Reaction Type | Reagents | Product Class | Reference |

| Sulfonamide Formation | Substituted benzenesulfonyl chloride, triethylamine | N-(9-oxo-9H-xanthen-3-yl)benzenesulfonamides | nih.gov |

| Acylation | Acyl chlorides or anhydrides | N-acyl-3-amino-9H-xanthen-9-ones | ptfarm.pl |

| Alkylation | Alkyl halides | N-alkyl-3-amino-9H-xanthen-9-ones | ptfarm.pl |

Chemical Transformations of the Amino Moiety (e.g., Acylation, Alkylation)

The amino group at the C-3 position of the xanthone core is a key site for chemical modification, allowing for the introduction of a wide array of functional groups through reactions such as acylation and alkylation.

Acylation: The amino group can be readily acylated to form amides. For instance, reaction with chloroacetyl chloride in toluene (B28343) yields 2-chloro-N-(6,8-dimethoxy-9-oxo-9H-xanthen-2-yl)-acetamide. asianpubs.org This acylated derivative can then serve as a precursor for further modifications.

Alkylation: Alkylation of the amino group introduces alkyl substituents, which can significantly influence the molecule's properties. Reductive alkylation of 9-amino-xanthen-3-yloxymethylpoly(styrene) using alkyl aldehydes followed by reduction with sodium borohydride (B1222165) is a known method for producing N-alkylated amides. rsc.org Another approach involves the reaction of 3,6-diamino-9H-xanthen-9-one with methyl iodide in the presence of sodium hydride to yield 3,6-bis(dimethylamino)-9H-xanthen-9-one. rsc.org

A series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have been synthesized by reacting the corresponding amino-9H-xanthen-9-one with various substituted benzenesulfonyl chlorides in the presence of triethylamine. nih.gov

Reductive Amination: Reductive amination is another strategy to modify the amino group. For example, a crude product mixture containing a demethylated side product can be treated with formaldehyde (B43269) and sodium cyanoborohydride to yield the desired N,N,N',N'-tetramethyl product. orgsyn.org

| Starting Material | Reagents and Conditions | Product | Reference |

| 7-amino-1,3-dimethoxy-9H-xanthen-9-one | Chloroacetyl chloride, toluene, reflux | 2-chloro-N-(6,8-dimethoxy-9-oxo-9H-xanthen-2-yl)-acetamide | asianpubs.org |

| 9-amino-xanthen-3-yloxymethylpoly(styrene) | Alkyl aldehydes, mild acid; then NaBH4, MeOH-DMF | Peptidyl N-alkyl amides | rsc.org |

| 3,6-diamino-9H-xanthen-9-one | Methyl iodide, NaH, dry THF, reflux | 3,6-bis(dimethylamino)-9H-xanthen-9-one | rsc.org |

| amino-9H-xanthen-9-one | Substituted benzenesulfonyl chloride, triethylamine, chloroform | N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | nih.gov |

| Demethylated side product | Formaldehyde, sodium cyanoborohydride | N,N,N',N'-tetramethyl product | orgsyn.org |

Modifications of the Xanthone Ring System

The xanthone ring system itself provides multiple positions for substitution, allowing for the introduction of various functional groups that can modulate the biological activity and physical properties of the resulting compounds.

Common modifications include the introduction of substituents such as halogens, alkyl groups, and methoxy (B1213986) groups onto the aromatic rings of the xanthone scaffold. For example, 2-(bromomethyl)-9H-xanthen-9-one and its 6-methoxy derivative can be reacted with various amines in the presence of anhydrous potassium carbonate in toluene to yield a series of aminomethyl xanthone derivatives. ptfarm.pluj.edu.pl

Furthermore, the synthesis of xanthone derivatives can be achieved through methods like the Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a salicylic acid derivative with a phenol derivative using catalysts like zinc chloride and phosphoryl chloride. up.pt Modifications to this method, such as using Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), have been shown to provide higher yields. up.pt

Another strategy involves the cyclization of 2-(2-nitrophenoxy)benzoic acid in the presence of sulfuric acid to form a nitro-9H-xanthen-9-one, which can then be reduced to the corresponding amino derivative. nih.gov

| Precursor | Reagents/Conditions | Modification | Resulting Compound | Reference |

| 2-(bromomethyl)-9H-xanthen-9-one | Amine, K2CO3, Toluene, Reflux | Aminomethylation | 2-((dialkylamino)methyl)-9H-xanthen-9-one derivatives | ptfarm.pluj.edu.pl |

| Salicylic acid derivative and Phenol derivative | ZnCl2, POCl3 (GSS reaction) | Ring Formation | Substituted 9H-xanthen-9-one | up.pt |

| 2-(2-Nitrophenoxy)benzoic acid | H2SO4, Reflux | Cyclization and Nitration | Nitro-9H-xanthen-9-one | nih.gov |

| Nitro-9H-xanthen-9-one | SnCl2·2H2O, HCl | Reduction of Nitro Group | Amino-9H-xanthen-9-one | nih.gov |

Diversity-Oriented Synthesis for Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules, which is particularly relevant for the exploration of the chemical space around the this compound scaffold. cam.ac.ukscispace.com This approach aims to create a collection of compounds with significant variations in their molecular frameworks, functional groups, and stereochemistry. cam.ac.ukresearchgate.net

In the context of xanthone chemistry, DOS can be employed to systematically modify the core structure to produce a wide range of derivatives for biological screening. This can involve a "build/couple/pair" strategy where simple building blocks are assembled, coupled together, and then cyclized to form diverse scaffolds. frontiersin.org For instance, starting from simple oxygenated xanthones like 3,4-dimethoxy-1-methyl-9H-xanthen-9-one, a variety of transformations can be performed to introduce appendage diversity. nih.gov These transformations can include demethylation, bromination, and oxidation to generate a library of related but structurally distinct compounds. nih.gov

The generation of such libraries allows for the exploration of structure-activity relationships, which is crucial for identifying lead compounds with desired biological activities. innovareacademics.in The synthesis of a series of thirteen xanthones with varying substituents, along with an in-house collection of aminated xanthones, demonstrates the application of diversity-oriented principles to explore antimicrobial activity. nih.gov

| Starting Material | Transformation | Diversity Element | Example Product | Reference |

| 3,4-dimethoxy-1-methyl-9H-xanthen-9-one | O-demethylation with AlCl3 | Functional Group | 3,4-dihydroxy-1-methyl-9H-xanthen-9-one | nih.gov |

| 3,4-dimethoxy-1-methyl-9H-xanthen-9-one | C-2 bromination with Bu4NBr/PhI(OAc)2 | Appendage | 2-bromo-3,4-dimethoxy-1-methyl-9H-xanthen-9-one | nih.gov |

| Carbaldehydic xanthones | Oxidation with Oxone® | Functional Group | Carboxylic acid and ester derivatives of xanthones | nih.gov |

Chemical Reactivity, Reaction Mechanisms, and Stability

Reactivity Profiles of Amino-Substituted Xanthones

The reactivity of the xanthone (B1684191) nucleus is significantly modulated by its substituents. In the case of 3-Amino-9H-xanthen-9-one, the amino group at the C-3 position plays a pivotal role. As a powerful electron-donating group, the amino substituent activates the aromatic ring system, particularly towards electrophilic substitution reactions. The activation is most pronounced at the ortho and para positions relative to the amino group.

Investigation of Oxidation Processes

The oxidation of amino-substituted xanthones can proceed through various pathways, often involving the amino group or the xanthone nucleus itself. While specific studies on the comprehensive oxidation of this compound are not extensively detailed in available literature, the general behavior of aminophenol-like structures suggests that oxidation can lead to the formation of quinone-imine or polymeric species. The oxidation potential is expected to be lower than that of unsubstituted xanthone due to the electron-donating nature of the amino group.

In related research, the enzymatic oxidation of similar phenolic compounds has been shown to proceed via phenoxyl radical intermediates, which can then undergo further reactions. For instance, the oxidation of certain xanthone derivatives can be a key step in the biosynthesis of more complex natural products.

Studies of Reduction Reactions

The reduction of the xanthen-9-one system primarily targets the carbonyl group at the C-9 position. This transformation leads to the corresponding alcohol, 3-Amino-9H-xanthen-9-ol (a xanthydrol), or complete reduction to the xanthene or xanthane skeleton, depending on the reaction conditions and the reducing agent employed.

Common reducing agents used for the reduction of ketones, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), are effective in converting the C-9 carbonyl to a hydroxyl group. Catalytic hydrogenation can also be employed for this transformation and may also affect other parts of the molecule under more forcing conditions. The choice of reducing agent is critical to achieve selectivity, especially given the presence of the reactive amino group.

| Reducing Agent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | 3-Amino-9H-xanthen-9-ol | Alcoholic solvents (e.g., methanol, ethanol) at room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Amino-9H-xanthen-9-ol | Aprotic ether solvents (e.g., diethyl ether, THF) |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 3-Amino-9H-xanthen-9-ol or 3-Aminoxanthene | Varies depending on catalyst, pressure, and temperature |

Mechanistic Pathways of Nucleophilic and Electrophilic Reactions

Nucleophilic Reactions: The primary site for nucleophilic attack on the this compound molecule is the amino group itself. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It can readily react with electrophiles such as acyl chlorides or alkyl halides in acylation and alkylation reactions, respectively. For example, reaction with acetic anhydride (B1165640) would yield the corresponding acetamide (B32628) derivative.

Electrophilic Aromatic Substitution: The electron-donating amino group strongly activates the aromatic ring to which it is attached towards electrophilic substitution. The directing effect of the amino group channels incoming electrophiles primarily to the ortho and para positions. Given that the para position (C-1) is part of the fused ring system, substitution is expected to occur at the C-2 and C-4 positions. The carbonyl group, being an electron-withdrawing group, deactivates the other aromatic ring, making electrophilic substitution on that ring less favorable.

Thermal and Photochemical Stability Considerations

The stability of xanthone derivatives is generally robust, attributed to the conjugated aromatic system. However, the presence of substituents can influence their stability under thermal and photochemical stress.

Thermal Stability: this compound is expected to be a thermally stable compound with a high melting point, characteristic of the rigid xanthone core. Decomposition would likely occur at temperatures above its melting point, potentially involving the degradation of the amino substituent or the cleavage of the xanthone ring system.

Photochemical Stability: The extended π-system of the xanthen-9-one core allows for the absorption of ultraviolet (UV) and visible light. Upon absorption of light, the molecule can be promoted to an excited state, from which it can undergo various photochemical reactions. The amino group can enhance photosensitivity. Potential photochemical pathways include photo-oxidation, photoreduction of the carbonyl group, or photodegradation leading to ring-opened products. The photochemical behavior is highly dependent on the solvent, the presence of oxygen, and the wavelength of irradiation. The study of the photophysical properties, such as fluorescence, is also an area of interest for such compounds, as many xanthone derivatives are known to be fluorescent.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 3-Amino-9H-xanthen-9-one. Through ¹H, ¹³C, and 2D NMR experiments, the precise location of each proton and carbon atom can be mapped.

¹H NMR: The proton NMR spectrum of xanthene derivatives typically displays signals for aromatic protons in the range of δ 6.8–8.2 ppm. For derivatives of this compound, specific shifts and coupling patterns are observed which are influenced by the substituents on the xanthenone core. For instance, in 3,6-diamino-9H-xanthen-9-one, the amino groups significantly influence the chemical shifts of the aromatic protons. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C-9) of the xanthenone scaffold typically resonates at a characteristic downfield chemical shift. The chemical shifts of the aromatic carbons are influenced by the electron-donating or electron-withdrawing nature of the substituents. rsc.org

2D NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the proton and carbon signals. researchgate.net These experiments reveal correlations between protons and their directly attached carbons (HSQC) and correlations between protons and carbons separated by two or three bonds (HMBC), which is crucial for confirming the connectivity of the molecular structure. researchgate.netresearchgate.net

Below is a table summarizing typical NMR data for a related xanthenone derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | 8.10 (d) | 128.2 |

| H-2 | 6.86 (dd) | 115.6 |

| H-4 | 6.82 (d) | 100.7 |

| H-5 | 7.54 (d) | 117.7 |

| H-6 | 7.75 (td) | 134.2 |

| H-7 | 7.38 (t) | 123.8 |

| H-8 | 8.10 (dd) | 126.7 |

| C-3 | - | 164.9 |

| C-4a | - | 158.1 |

| C-5a | - | 156.3 |

| C-8a | - | 122.0 |

| C-9 | - | 176.3 |

| C-9a | - | 113.7 |

| Note: Data for a representative xanthone (B1684191) derivative. Actual shifts for this compound may vary. Data sourced from multiple literature reports on similar structures. tandfonline.com |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives shows characteristic absorption bands. The presence of an amino group (-NH₂) gives rise to N-H stretching vibrations, typically observed in the region of 3300–3500 cm⁻¹. A strong absorption band corresponding to the carbonyl group (C=O) stretching vibration is expected around 1600–1654 cm⁻¹. beilstein-journals.org Aromatic C-H stretching and C=C ring stretching vibrations also appear in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The vibrational modes of the xanthenone core and the amino substituent can be identified, aiding in a comprehensive functional group analysis.

A table of characteristic IR absorption frequencies for related xanthenone derivatives is provided below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Carbonyl (C=O) | Stretching | 1600 - 1654 |

| Aromatic (C=C) | Stretching | 1500 - 1600 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

| Note: These are general ranges and specific values for this compound may differ. beilstein-journals.org |

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy

Electronic absorption (UV-Vis) and photoluminescence (fluorescence) spectroscopy are used to study the electronic transitions within the this compound molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of xanthenone derivatives is characterized by absorption bands that correspond to π → π* and n → π* electronic transitions. pageplace.denih.gov The position and intensity of these bands are sensitive to the substituents on the xanthenone core. The amino group in the 3-position is expected to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating nature, which extends the conjugation of the system. psu.edu

Photoluminescence Spectroscopy: Many xanthene derivatives are known for their fluorescent properties. Upon excitation at an appropriate wavelength, this compound and its derivatives can exhibit fluorescence. The emission wavelength and quantum yield are influenced by the molecular structure and the solvent environment. The protonation or deprotonation of the amino group can significantly alter the fluorescence properties, making some derivatives useful as pH sensors.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are essential for determining the molecular weight and confirming the elemental composition of this compound.

Mass Spectrometry (MS): In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This provides the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner. chemguide.co.uklibretexts.org For an amine-containing compound like this compound, the molecular ion peak is expected to have an odd integer value, and alpha-cleavage is a common fragmentation pathway. libretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the molecular formula. rsc.orgresearchgate.net By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the elemental composition can be confirmed with a high degree of confidence. core.ac.uk

| Technique | Information Obtained | Relevance to this compound |

| MS | Molecular Weight, Fragmentation Pattern | Confirms the mass of the molecule and provides clues about its structure. |

| HRMS | Exact Mass, Molecular Formula | Unambiguously determines the elemental composition. rsc.orgresearchgate.net |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are employed to study the electronic structure and properties of 3-Amino-9H-xanthen-9-one. These calculations provide a detailed understanding of the molecule's behavior. researchgate.netsigmaaldrich.com While semi-empirical methods like AM1 and PM3 have been used for xanthone (B1684191) derivatives due to their computational efficiency, DFT and ab initio methods offer higher accuracy. dovepress.cominnovareacademics.in

The electronic structure of this compound, like other xanthone derivatives, is characterized by a planar tricyclic system. dovepress.com DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d) or 6-311++G(d,p), can be used to optimize the molecular geometry and calculate electronic properties. als-journal.comtandfonline.com

Analysis of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The distribution of these frontier molecular orbitals (FMOs) indicates the regions of the molecule most likely to be involved in chemical reactions. windows.netnumberanalytics.comresearchgate.netrsc.org For xanthone derivatives, the HOMO is often localized on the electron-rich phenyl rings and the amino group, while the LUMO is typically centered on the electron-deficient pyrone ring and the carbonyl group. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. numberanalytics.com

Table 1: Calculated Electronic Properties of a Xanthene-Based Polyamide Unit

| Property | Value |

| HOMO Energy | -5.58 eV |

| LUMO Energy | -1.97 eV |

| Band Gap (ΔE) | 3.61 eV |

This data is for a polyamide unit containing a xanthene moiety, calculated at the B3LYP/6-31G(d) level of theory. tandfonline.com

The energies and shapes of the HOMO and LUMO are fundamental to predicting the reactivity of this compound. numberanalytics.com The HOMO energy is related to the molecule's ability to donate electrons, making it a nucleophile. A higher HOMO energy suggests a stronger electron-donating capability. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, acting as an electrophile. A lower LUMO energy indicates a greater propensity to accept electrons. numberanalytics.com

The distribution of the FMOs can predict the regioselectivity of electrophilic and nucleophilic attacks. For instance, electrophilic substitution would be expected to occur at positions where the HOMO has a high electron density. Nucleophilic attack is more likely at sites where the LUMO is localized.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations are used to study the conformational flexibility and dynamic behavior of this compound and its interactions with other molecules over time. nih.govfrontiersin.org These simulations provide insights into how the molecule might behave in a biological environment, such as its binding to a protein receptor. ugm.ac.idup.pt

By simulating the movement of atoms over a period of time, MD can reveal stable conformations of the molecule and the energetic barriers between them. This information is valuable for understanding how the molecule's shape influences its activity. For example, MD simulations have been used to analyze the stability of complexes between xanthone derivatives and biological targets like the epidermal growth factor receptor (EGFR). ugm.ac.id

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For xanthone derivatives, QSAR models have been developed to predict various activities, including anticancer and antimalarial effects. dovepress.comorientjchem.org

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can include electronic descriptors (like atomic charges and dipole moment), steric descriptors, and hydrophobic descriptors (like logP). dovepress.com

Once the descriptors are calculated, a statistical method, such as multilinear regression (MLR), is used to develop a mathematical model that relates the descriptors to the observed biological activity. innovareacademics.innih.gov The goal is to find the best set of descriptors that can accurately predict the activity of the compounds. For xanthone derivatives, atomic net charges on specific carbon atoms have been identified as important descriptors in several QSAR studies. dovepress.cominnovareacademics.in

Table 2: Example of a QSAR Equation for Cytotoxic Activity of Xanthone Derivatives

| Equation | Statistical Parameters |

| log 1/IC₅₀ = −8.124 qC1 − 35.088 qC2 − 6.008 qC3 + 1.831 µ + 0.540 logP − 9.115 | n=10, r=0.976, s=0.144, F=15.920, Q²=0.651, SPRESS=0.390 |

This equation shows a QSAR model for the cytotoxic activity of xanthone derivatives against WiDR cell lines, where qC1, qC2, and qC3 are net atomic charges, µ is the dipole moment, and logP is the logarithm of the partition coefficient. dovepress.com

A validated QSAR model can be used to predict the biological activity of new, untested compounds. innovareacademics.in This predictive capability is a powerful tool in drug discovery, as it allows for the virtual screening of large libraries of compounds and the rational design of new molecules with enhanced activity. nih.govsemanticscholar.org

Biosynthetic Pathways of Xanthone Scaffolds

Shikimate Pathway Contributions to Xanthone (B1684191) Core Formation

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the production of aromatic amino acids and other essential compounds. nih.gov In the context of xanthone biosynthesis, this pathway provides the precursors for the B-ring of the xanthone scaffold. frontiersin.org The journey begins with intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which enter the shikimate pathway to ultimately produce chorismate. nih.gov

Depending on the plant family, the pathway can then proceed in one of two ways:

L-phenylalanine-dependent pathway: In families such as Hypericaceae, L-phenylalanine, an end product of the shikimate pathway, is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). mdpi.comnih.gov A series of subsequent enzymatic reactions transform trans-cinnamic acid into benzoyl-CoA, a key intermediate for the next stage of xanthone biosynthesis. mdpi.com

L-phenylalanine-independent pathway: In families like Gentianaceae, the pathway bypasses L-phenylalanine and instead utilizes an earlier intermediate of the shikimate pathway, which is eventually converted to 3-hydroxybenzoic acid. frontiersin.orgnih.gov This is then activated to 3-hydroxybenzoyl-CoA. frontiersin.org

Acetate/Polyketide Pathway Role in A-Ring Assembly

The acetate/polyketide pathway is responsible for the formation of the A-ring of the xanthone scaffold. cas.cn This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks. mdpi.com The key enzyme in this process is a type III polyketide synthase known as benzophenone (B1666685) synthase (BPS). researchgate.net

BPS catalyzes the condensation of a benzoyl-CoA derivative (from the shikimate pathway) with three molecules of malonyl-CoA. researchgate.net This reaction proceeds through a series of decarboxylative condensations to form a linear polyketide chain, which then undergoes intramolecular cyclization and aromatization to yield a benzophenone intermediate. researchgate.net Specifically, the condensation of benzoyl-CoA with three malonyl-CoA molecules leads to the formation of 2,4,6-trihydroxybenzophenone. researchgate.net

Enzymatic Systems and Proposed Biosynthetic Intermediates

The formation of the xanthone core from the benzophenone intermediate is a critical step catalyzed by specific enzymatic systems. A key intermediate in the biosynthesis of many xanthones is 2,3′,4,6-tetrahydroxybenzophenone. mdpi.com This intermediate is formed through the hydroxylation of 2,4,6-trihydroxybenzophenone, a reaction catalyzed by a cytochrome P450 enzyme, benzophenone 3'-hydroxylase (B3'H). frontiersin.org

The final and defining step in the formation of the xanthone scaffold is an intramolecular oxidative coupling of the benzophenone intermediate. This reaction is also catalyzed by a cytochrome P450 enzyme, which facilitates the regioselective cyclization to form the central pyrone ring. researchgate.net This crucial cyclization leads to the formation of the core trihydroxyxanthone structures. researchgate.net

| Enzyme | Function | Pathway |

| Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to trans-cinnamic acid | Shikimate Pathway (L-phenylalanine-dependent) |

| Benzophenone synthase (BPS) | Condenses benzoyl-CoA with malonyl-CoA to form a benzophenone | Acetate/Polyketide Pathway |

| Benzophenone 3'-hydroxylase (B3'H) | Hydroxylates the benzophenone intermediate | Xanthone Biosynthesis |

| Cytochrome P450 monooxygenases | Catalyze intramolecular oxidative coupling to form the xanthone ring | Xanthone Biosynthesis |

Regioselectivity in Natural Xanthone Synthesis

The regioselectivity of the intramolecular oxidative coupling of the benzophenone intermediate is a pivotal factor that determines the final structure of the xanthone core. researchgate.net This regioselectivity is controlled by the specific cytochrome P450 enzymes present in the organism. researchgate.net

The cyclization of 2,3′,4,6-tetrahydroxybenzophenone can occur in two primary ways, leading to two different core xanthone structures:

Formation of 1,3,5-trihydroxyxanthone: This occurs when the oxidative coupling happens at the ortho position to the 3'-hydroxyl group of the benzophenone. researchgate.net

Formation of 1,3,7-trihydroxyxanthone: This results from the oxidative coupling at the para position to the 3'-hydroxyl group. researchgate.net

The specific trihydroxyxanthone formed then serves as a precursor for further modifications, such as hydroxylation, methylation, glycosylation, and prenylation, leading to the vast diversity of naturally occurring xanthones. researchgate.net

| Precursor | Regioselective Cyclization | Product |

| 2,3′,4,6-tetrahydroxybenzophenone | Ortho to 3'-OH | 1,3,5-trihydroxyxanthone |

| 2,3′,4,6-tetrahydroxybenzophenone | Para to 3'-OH | 1,3,7-trihydroxyxanthone |

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Investigation of Structural Modifications and Their Impact on Molecular Recognition

Systematic structural modifications of the xanthone (B1684191) scaffold, particularly at the C3 position, have been crucial in understanding its molecular recognition properties. While direct and extensive SAR studies on 3-amino-9H-xanthen-9-one are not widely documented, research on analogous 3-substituted xanthones, primarily derived from 3-hydroxy-9H-xanthen-9-one, provides significant insights. These studies have explored the impact of various substituents on the compound's ability to interact with biological targets, such as enzymes and receptors.

One area of investigation has been the conjugation of amino acids to the xanthone core via the 3-position. A series of novel xanthone-conjugated amino acids were synthesized and evaluated for their biological activities. nih.gov The synthesis typically involves coupling 3-hydroxy-9H-xanthen-9-one with different Boc-protected amino acids, followed by deprotection. nih.gov The results indicated that the nature of the conjugated amino acid plays a pivotal role in the compound's efficacy. For instance, derivatives conjugated with aromatic and hydrophobic amino acids like tryptophan, tyrosine, and phenylalanine demonstrated enhanced antimicrobial and anti-inflammatory activities. nih.govrsc.org

Another systematic approach has been the introduction of various alkoxy chains at the 3-position. A study on 3-O-substituted xanthone derivatives as acetylcholinesterase (AChE) inhibitors revealed that the length and nature of the alkoxy chain significantly influence inhibitory activity. tandfonline.comnih.gov For example, a series of derivatives with varying alkyl and phenylalkyl chains were synthesized from 3-hydroxyxanthone. tandfonline.comnih.gov The findings from this research highlight the importance of the substituent's nature at the 3-position for molecular recognition by the enzyme's active site.

The table below summarizes the findings from a study on 3-O-substituted xanthone derivatives and their AChE inhibitory activity, which helps to infer the impact of modifications at the C3 position.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 3-O-Substituted Xanthone Derivatives

| Compound | Substituent at C3 | IC50 (µM) |

|---|---|---|

| 5 | Isobutoxy | 1.28 |

| 8 | 3-Methylbutoxy | 1.13 |

| 11 | 2-Cyclohexylethoxy | 1.05 |

| 17 | (4-Methylpent-3-en-1-yl)oxy | 1.25 |

| 19 | 3-(But-2-yn-1-yl)oxy | 1.18 |

| 21 | 2-Phenylethoxy | 1.13 |

| 22 | 3-Phenylpropoxy | 1.05 |

| 23 | 4-Phenylbutoxy | 0.88 |

| 26 | 2-(Naphthalen-2-yl)ethoxy | 1.03 |

| 27 | 2-((9-Oxo-9H-xanthen-3-yl)oxy)acetamide | 1.15 |

| 28 | Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate | 0.95 |

Data sourced from a study on 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors. tandfonline.comnih.gov

These systematic investigations underscore that modifications at the 3-position of the xanthen-9-one core are a valid strategy for modulating molecular recognition and biological activity.

Elucidation of Key Pharmacophoric Elements

Pharmacophore modeling helps in identifying the essential structural features of a molecule required for its biological activity. For xanthone derivatives, the key pharmacophoric elements often include the planar tricyclic system, oxygen atoms, and various substituent groups that can act as hydrogen bond donors or acceptors, or engage in hydrophobic and aromatic interactions.

In the context of this compound and its analogs, the following pharmacophoric features have been identified as significant:

The Xanthone Scaffold: The rigid, planar, and aromatic nature of the dibenzo-γ-pyrone core is a fundamental element. It serves as a scaffold to correctly orient the interacting functional groups and is capable of engaging in π-π stacking interactions with aromatic residues in the binding sites of target proteins. tandfonline.comtandfonline.com

The Carbonyl Group at C9: The ketone group at the 9-position is a key feature, often acting as a hydrogen bond acceptor.

The Ether Oxygen in the Central Ring: The oxygen atom within the pyrone ring is another important pharmacophoric element.

The Substituent at C3: The group at the 3-position, whether it's an amino, hydroxyl, or a more complex moiety, is crucial for defining the molecule's specific interactions.

An amino group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions.

A hydroxyl group can serve as both a hydrogen bond donor and acceptor.

Aromatic and hydrophobic groups , such as those introduced through amino acid or phenylalkyl chain conjugation, can engage in van der Waals and hydrophobic interactions, which are often critical for binding affinity. nih.govrsc.org

Rational Design Principles for Modulating Molecular Interactions

The insights gained from SAR and pharmacophore studies have laid the groundwork for the rational design of this compound analogs with tailored molecular interaction profiles. The goal of rational design is to systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. ajpbp.com

Key rational design principles for modulating the molecular interactions of this compound derivatives include:

Modification of the 3-Amino Group: The primary amino group at the C3 position offers a prime site for modification. It can be acylated, alkylated, or used as a point of attachment for various side chains to introduce new interaction capabilities. For example, conjugation with different amino acids can be used to target specific protein surfaces. nih.gov

Introduction of Hydrophobic Moieties: As seen in the studies of 3-O-substituted xanthones, introducing hydrophobic groups, such as long alkyl or phenylalkyl chains, can enhance binding affinity, likely through increased hydrophobic interactions with the target protein. tandfonline.com The systematic extension of a phenylalkoxy chain at the C3 position showed a correlation with increased AChE inhibitory activity, with 4-phenylbutoxy being the most potent substituent in one study. tandfonline.comnih.gov

Exploiting π-π Stacking Interactions: The planarity of the xanthone nucleus should be maintained or enhanced to maximize beneficial π-π stacking interactions with aromatic amino acid residues in the target's binding pocket.

Introduction of Additional Hydrogen Bonding Groups: Incorporating functional groups capable of forming hydrogen bonds into the substituents at the C3 position can lead to stronger and more specific interactions with the target.

Computational Approaches: The use of computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling is a cornerstone of modern rational drug design. tandfonline.comnu.edu.om These methods allow for the in-silico screening of virtual libraries of compounds and the prediction of their binding affinities, helping to prioritize the synthesis of the most promising candidates. For example, a computational investigation of hybrid xanthone derivatives as Topoisomerase IIα inhibitors utilized pharmacophore mapping and docking to screen and identify potent compounds. nu.edu.om

The table below presents a conceptual framework for the rational design of this compound derivatives based on the principles discussed.

Table 2: Rational Design Strategy for this compound Analogs

| Design Principle | Structural Modification Example | Expected Impact on Molecular Interaction |

|---|---|---|

| Enhance Hydrophobic Interactions | Introduction of a phenylbutyl group at the 3-amino position. | Increased van der Waals and hydrophobic interactions with non-polar residues in the binding pocket. |

| Introduce Hydrogen Bond Donors/Acceptors | Acylation of the 3-amino group with a glycine (B1666218) moiety. | Addition of an amide and a carboxylic acid group for potential new hydrogen bonds. |

| Modulate Electrostatic Interactions | Introduction of a basic amine in the substituent chain. | Potential for ionic interactions with acidic residues in the target. |

| Increase π-Stacking Potential | Fusion of an additional aromatic ring to the xanthone core. | Enhanced π-π stacking interactions with aromatic residues like tyrosine or tryptophan. |

This table is a conceptual representation of rational design strategies.

By applying these rational design principles, it is possible to systematically optimize the structure of this compound to achieve desired molecular recognition properties and develop potent and selective modulators of biological targets.

Advanced Applications in Chemical Sciences

Materials Science Applications

The rigid, planar, and highly conjugated system of 3-Amino-9H-xanthen-9-one and its derivatives is leveraged in materials science to create polymers, photoactive materials, and coloring agents with specialized properties.

The xanthene moiety can be incorporated into polymer backbones to enhance thermal stability and introduce specific functionalities. tandfonline.com While direct polymerization of this compound is not widely documented, derivatives containing the xanthene core are used to synthesize advanced polymers. For instance, a diamine monomer featuring a 1,3,6,8-tetramethyl-9H-xanthene group has been synthesized and used in a direct polycondensation reaction with adipic acid to create a novel polyamide. tandfonline.comtandfonline.com This polyamide served as the matrix for magnetic nanocomposites by incorporating Fe3O4 nanoparticles. tandfonline.comtandfonline.com The introduction of the bulky xanthene skeleton can improve the solubility of the resulting polymers. tandfonline.com

The general strategy for creating such polymer nanocomposites involves dispersing nanoparticles within a polymer solution or melt. mdpi.cominformaticsjournals.co.in In the case of the xanthene-based polyamide, Fe3O4 nanoparticles were dispersed in a solution of the polymer in N,N-dimethylacetamide (DMAc) to form nanocomposites with uniform particle distribution. tandfonline.comtandfonline.com The resulting materials exhibited superparamagnetic properties and enhanced thermal stability compared to the pure polyamide, demonstrating the successful integration of the xanthene-based polymer with inorganic nanoparticles. tandfonline.com

Table 1: Example of a Xanthene-Containing Polyamide/Fe3O4 Nanocomposite

| Component | Function | Preparation Method | Resulting Properties |

|---|---|---|---|

| Xanthene-based Polyamide | Polymeric Matrix | Direct Polycondensation | Enhanced solubility and thermal resistance |

| Fe3O4 Nanoparticles | Inorganic Filler | Chemical Co-precipitation | Magnetic properties |

The xanthene core is a key building block for materials used in optoelectronics due to its rigidity, stability, and ability to facilitate efficient charge transport and light emission. Derivatives of the 9H-xanthene scaffold are investigated for their potential in creating photoactive materials, including organic light-emitting diodes (OLEDs) and photovoltaics. smolecule.com

One prominent example is the use of a spiro[fluorene-9,9′-xanthene] (SFX) core in hole-transporting materials (HTMs) for perovskite solar cells. acs.org The SFX structure provides a rigid and stable framework that is crucial for the device's performance and longevity. acs.org The electronic properties of these materials can be fine-tuned by adding different functional groups, making them highly versatile for various optoelectronic applications. The strong fluorescence associated with the xanthene structure is a key property leveraged in these applications. smolecule.com

The 9H-xanthene structure is the basis for a class of vibrant and widely used colorants. Its inherent fluorescence and chemical stability make it an ideal chromophore for producing a range of dyes and pigments. chemimpex.com Several commercial pigments are based on the xanthene chemical structure, including Pigment Violet 1 and Pigment Red 81. dyestuffintermediates.comcanada.ca

The manufacturing of these pigments often involves the condensation of a xanthene-based precursor with other chemical entities. For example, one method for producing Pigment Violet 1 involves the reaction of 2-(3,6-Dichloro-9H-xanthen-9-yl)benzoic acid with Diethylamine, followed by laking with silicon molybdenum acid. dyestuffintermediates.com Derivatives such as 3-Bromo-9H-xanthen-9-one serve as versatile intermediates in the synthesis of fluorescent dyes. chemimpex.com The specific substituents on the xanthene ring system determine the final color and properties of the dye or pigment.

Table 2: Selected Xanthene-Based Pigments

| Pigment Name | C.I. Name | CAS Number | Molecular Structure Base |

|---|---|---|---|

| Pigment Violet 1 | 45170:4 | 1326-03-0 | Xanthene dyestuffintermediates.comcanada.ca |

Application as Fluorescent Probes and Biomarkers

The strong fluorescence of the xanthene core makes this compound and its derivatives excellent candidates for fluorescent probes in biological imaging. These compounds offer high fluorescence quantum yield, good photostability, and cell compatibility, allowing researchers to visualize cellular components and processes in real-time. researchgate.net

A significant application of 9-amino-9H-xanthene derivatives is in the development of pH-sensitive fluorescent probes. researchgate.net The optical properties of these molecules can change dramatically in response to variations in environmental acidity. This pH-responsiveness is often due to the protonation and deprotonation of the amino group or other functionalities on the xanthene ring, which alters the electronic structure and, consequently, the fluorescence emission. researchgate.net

Research has shown that certain 9-amino-9H-xanthene derivatives exhibit ratiometric or "OFF-ON" fluorescence changes with shifts in pH. researchgate.net For example, a probe might be non-fluorescent (OFF) at neutral or basic pH but become brightly fluorescent (ON) in an acidic environment. One study on a 9-amino-9H-xanthene derivative attached to a pyridinium (B92312) moiety reported a ratiometric change in fluorescence between 525 nm and 750 nm, with a calculated pKa of 6.18. researchgate.net Another derivative displayed an OFF-ON emission response between 500 nm and 700 nm as acidity increased. researchgate.net This property makes them highly effective sensors for monitoring pH fluctuations within cellular compartments. researchgate.net

The ability to target specific organelles within a cell is crucial for advanced biological imaging. Derivatives of this compound have been successfully developed as biomarkers that selectively accumulate in specific cellular compartments, such as lysosomes and mitochondria. researchgate.net

The chemical structure of the probe dictates its localization. By modifying the substituents on the xanthene core, researchers can control where the molecule accumulates within the cell. In one study, synthesized 9-amino-9H-xanthene derivatives were shown to act as lysosome biomarkers. researchgate.net In the same study, related xanthene derivatives attached with pyridinium or quinolinium groups were found to be effective mitochondrial biomarkers. researchgate.net This specificity allows for the precise monitoring of physiological and pathological processes, such as pH changes during autophagy, within these targeted organelles. researchgate.net The development of such probes that can selectively identify the acidic environments of lysosomes in cancer cells over normal cells is an area of active research. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-diamino-N-(4-(1,3,6,8-tetramethyl-9H-xanthen-9-yl)phenyl)benzamide |

| Adipic acid |

| N,N-dimethylacetamide |

| spiro[fluorene-9,9′-xanthene] |

| Pigment Violet 1 |

| Pigment Red 81 |

| 2-(3,6-Dichloro-9H-xanthen-9-yl)benzoic acid |

| Diethylamine |

| 3-Bromo-9H-xanthen-9-one |

| L-cysteine |

| Pyridinium |

Role as Chemical Tools in Mechanistic Biological Studies

The dibenzo-γ-pyrone structure of xanthones is considered a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. mdpi.commdpi.com This versatility allows for the design of specific probes to study biochemical pathways, investigate molecular targets, and understand the mechanisms of action for various therapeutic effects.

Enzyme Modulators for Biochemical Pathway Elucidation

Derivatives of the this compound scaffold have been extensively developed as modulators of key enzymes, providing critical insights into their roles in various biochemical pathways.

Dipeptidyl Peptidase-4 (DPP-4): Xanthone (B1684191) derivatives have been identified as potent inhibitors of DPP-4, a serine protease crucial in glucose metabolism. asianpubs.orgoatext.com Two series of novel xanthone derivatives were synthesized and evaluated, with several compounds exhibiting significant inhibitory activity against DPP-4 when compared to the control, diprotin A. asianpubs.org Structure-activity relationship (SAR) studies revealed that the length of a 7'-substituted ethylamine (B1201723) group and the presence of an alkyl group were critical for potent inhibition, as these modifications likely allow the compound to fit better within the hydrophobic pocket of the enzyme. asianpubs.org

Acetylcholinesterase (AChE): A series of 3-O-substituted xanthone derivatives have demonstrated significant inhibitory activity against acetylcholinesterase, an enzyme central to neurotransmission. tandfonline.comnih.gov Several of these compounds exhibited IC₅₀ values in the sub-micromolar range. tandfonline.comuax.com Enzyme kinetic studies of the most potent derivatives, such as 3-(4-phenylbutoxy)-9H-xanthen-9-one and ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate, revealed a mixed-inhibition mechanism. tandfonline.comtandfonline.comnih.gov Molecular docking simulations further elucidated this interaction, showing that the xanthone derivative binds to the AChE active site through extensive π-π stacking with key amino acid residues like Trp86 and Tyr337. tandfonline.comnih.gov

| Compound | Description | AChE IC₅₀ (µM) |

| 5 | 3-Isobutoxy-9H-xanthen-9-one | 1.28 |

| 8 | 3-(Cyclopentylmethoxy)-9H-xanthen-9-one | 1.28 |

| 11 | 3-(2-Cyclohexylethoxy)-9H-xanthen-9-one | 1.12 |

| 17 | 3-((4-Methylpent-3-en-1-yl)oxy)-9H-xanthen-9-one | 1.20 |

| 19 | 3-(Phenethyloxy)-9H-xanthen-9-one | 1.04 |

| 21 | 3-(3-Phenylpropoxy)-9H-xanthen-9-one | 0.92 |

| 22 | 3-(4-Phenylbutoxy)-9H-xanthen-9-one | 0.88 |

| 23 | 3-(4-phenylbutoxy)-9H-xanthen-9-one | 0.88 |

| 26 | 3-(Benzyloxy)-9H-xanthen-9-one | 1.20 |

| 27 | Methyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate | 1.24 |

| 28 | ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate | 0.96 |

| Data sourced from a study on 3-O-substituted xanthone derivatives. tandfonline.comnih.gov |

α-Glucosidase: The xanthone scaffold is a promising framework for developing inhibitors of α-glucosidase, an intestinal enzyme involved in carbohydrate digestion. nih.govnih.gov A study of 9-(1H-Indol-3-yl) xanthen-4-(9H)-one derivatives identified them as noncompetitive inhibitors of the enzyme. researchgate.net Research on alkoxy- and imidazole-substituted xanthones highlighted that specific functionalizations are crucial for activity; for instance, the insertion of a (4-chlorophenyl)-2-oxoethoxy substituent led to a compound with an IC₅₀ value of 16.0 µM. nih.gov This demonstrates that targeted chemical modifications of the xanthone core can produce potent and specific enzyme inhibitors for studying carbohydrate metabolism. nih.govresearchgate.net

MDM2-p53 Interaction: Certain xanthone derivatives have been shown to disrupt the interaction between the murine double minute 2 (MDM2) protein and the p53 tumor suppressor. This interaction is a critical regulatory point in the cell cycle and apoptosis. By inhibiting this interaction, these compounds can lead to the activation of p53, a pathway crucial for cancer suppression. For example, a combination of 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one and another agent was found to regulate the p53/MDM2 pathway. researchgate.net Other derivatives, like α-Mangostin and gambogic acid, have also been identified as potential inhibitors of the p53–MDM2 interaction. mdpi.com

Investigation of Molecular Targets and Pathways

Beyond single-enzyme modulation, xanthone derivatives serve as versatile tools to probe broader molecular pathways. Their rigid, planar structure can be functionalized to target specific cellular components and processes. mdpi.com

For instance, certain di-substituted xanthone derivatives have been developed as G-quadruplex binders. acs.org These molecules selectively target and stabilize G-quadruplex DNA structures, which are prevalent in the promoter regions of oncogenes like c-MYC. This interaction leads to the downregulation of the oncogene's expression at both the transcriptional and translational levels, providing a chemical tool to study gene regulation and cancer cell proliferation. acs.org

Furthermore, xanthone glucosides have been reported to bind to the ATP-binding pocket of Glycogen Synthase Kinase 3β (GSK3β), inhibiting its activity. tandfonline.com GSK3β is a key kinase involved in a multitude of cellular processes, including those implicated in cancer and metabolic diseases. By using such inhibitors, researchers can dissect the complex signaling networks regulated by GSK3β. tandfonline.com Other studies have pointed to the PI3K/AKT/mTOR pathway as another potential molecular target for xanthone derivatives like gambogic acid in cancer therapy. mdpi.com

Exploration of Antimicrobial Mechanisms at the Molecular Level

The antimicrobial properties of xanthone derivatives have been leveraged to explore bacterial resistance mechanisms. A key strategy has been the development of 3,6-disubstituted xanthones as efflux pump inhibitors. nih.gov Efflux pumps are a major mechanism by which bacteria expel antibiotics, and inhibitors can restore the efficacy of existing drugs. The design of these xanthone-based inhibitors allows for the study of efflux pump structure and function. nih.gov

The molecular mechanism of direct antibacterial action has also been investigated. One potent xanthone derivative was found to have a multifaceted mode of action, involving the disruption of the bacterial cell wall by directly interacting with lipoteichoic acid (in Gram-positive bacteria) or lipopolysaccharides (in Gram-negative bacteria). researchgate.net The same study, using molecular docking, revealed a second mechanism: the suppression of DNA synthesis through the inhibition of the bacterial gyrase enzyme. researchgate.net The presence of halogen atoms, particularly chlorine, on the xanthone scaffold appears to enhance this antibacterial activity. semanticscholar.orgmdpi.com

Antioxidant Mechanisms (e.g., radical scavenging, metal chelating)

Xanthone derivatives are recognized for their significant antioxidant properties, which are studied through various mechanisms. researchgate.netuj.edu.plresearchgate.net The primary mechanism is often direct radical scavenging, where the phenolic structure donates an electron or hydrogen atom to neutralize reactive oxygen species (ROS) such as DPPH radicals. uj.edu.pl

Studies on 2-(aminomethyl)-9H-xanthen-9-one derivatives have quantified this activity using assays like the ferric reducing antioxidant power (FRAP) test. uj.edu.pl These investigations have also revealed stereospecificity in antioxidant capacity, with (R)-enantiomers showing stronger radical scavenging activity than their (S)-enantiomer counterparts. researchgate.net Another explored mechanism is metal chelation. researchgate.net Certain derivatives, such as 1,2-dihydroxy-9H-xanthen-9-one, can bind to metal ions, preventing them from participating in redox reactions that generate free radicals. This derivative has also been shown to mitigate mitochondrial oxidative stress, indicating an ability to act within specific cellular compartments. researchgate.net

| Compound Series | Antioxidant Mechanism | Key Findings |

| 2-(aminomethyl)-9H-xanthen-9-one derivatives | Radical Scavenging (DPPH), Ferric Reducing Power (FRAP) | Compound (R/S)-3 showed the highest activity. (R)-enantiomers were more potent than (S)-enantiomers. researchgate.netuj.edu.pl |

| 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) | Radical Scavenging, Metal Chelating | Mitigated rotenone-induced mitochondrial oxidative stress in macrophages. researchgate.net |

| General Xanthones | Radical Scavenging (ROS, DPPH) | Acts via electron donation. |

| Cysteine-coupled xanthenes | Radical Scavenging | Donates a hydrogen atom from the thiol group to neutralize free radicals. acs.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Amino-9H-xanthen-9-one derivatives, and how do reaction conditions influence yields?

- Methodological Answer : Derivatives of this compound are typically synthesized via alkylation or Grignard reactions. For example, alkylation of 3,6-dihydroxy-9H-xanthen-9-one with bromoalkanes in the presence of K₂CO₃ or Cs₂CO₃ achieves substitution at the hydroxyl groups (e.g., 45–96% yields for compounds 2p–2r in ). Lower yields (e.g., 45% for 2p) may arise from steric hindrance or competing side reactions, while higher yields (e.g., 96% for 2r) suggest optimized electrophile reactivity and solvent systems .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign chemical shifts to protons and carbons based on substituent electronic effects. For instance, aromatic protons in 1-hydroxy-3-O-substituted derivatives (e.g., 2p) show distinct splitting patterns due to coupling with adjacent groups .

- IR : Identify functional groups like C=O (1670–1700 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.

- Mass Spectrometry : Confirm molecular weight via molecular ion peaks (e.g., m/z 360 for 2p) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact, as amino-xanthenones may cause irritation (GHS Category 2A/2B). Store in sealed containers away from ignition sources. In case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes .

Advanced Research Questions

Q. How does the introduction of amino groups at the 3-position of 9H-xanthen-9-one influence its pharmacological activity?

- Methodological Answer : The 3-amino group enhances gastric antisecretory activity by interacting with proton pump targets. For example, 3-(9H-xanthen-9-ylamino)-1-ethylpiperidine inhibits acid secretion in pylorus-ligated rats (ED₅₀ = 10 mg/kg). Activity is pH-dependent, with degradation in gastric juice necessitating intraduodenal administration for sustained efficacy .

Q. What crystallographic strategies are used to resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (e.g., monoclinic P2₁/c space group for 9-aryl derivatives) reveals hydrogen-bonding networks and torsion angles. Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) dimers, critical for understanding packing efficiency and stability .

Q. Can this compound serve as a platform for designing fluorimetric pH sensors?

- Methodological Answer : Yes. Protonation/deprotonation of the amino group alters electron density, shifting emission wavelengths. For example, 9-aryl-9-xanthenols exhibit pH-dependent fluorescence at λₑₘ = 450–550 nm, with pKa values tunable via substituent electronics (e.g., electron-withdrawing groups lower pKa) .

Q. How do researchers reconcile contradictory biological data (e.g., in vitro vs. in vivo efficacy) for this compound derivatives?

- Methodological Answer : Use metabolic stability assays (e.g., liver microsomes) to identify rapid degradation pathways. For instance, low plasma levels of 3-(9H-xanthen-9-ylamino)-1-ethylpiperidine in dogs suggest hepatic first-pass metabolism or protein binding, necessitating prodrug strategies .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in amino-xanthenone derivatives?

- Methodological Answer :

- Variable Substituents : Synthesize analogs with varied alkyl/aryl groups at the 3-position.

- Biological Assays : Compare IC₅₀ values in target-specific models (e.g., H⁺/K⁺-ATPase inhibition for antisecretory activity).

- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.